1H-Benzimidazole, 1-(2,2-diethoxyethyl)-
Description
1H-Benzimidazole, 1-(2,2-diethoxyethyl)- (CAS: Not explicitly provided; molecular formula: C₁₃H₁₈N₂O₂S, molecular weight: 266.359 g/mol) is a substituted benzimidazole derivative characterized by a 2,2-diethoxyethyl group at the 1-position of the benzimidazole core . The diethoxyethyl substituent introduces ether linkages, which enhance hydrophilicity compared to alkyl or aryl groups. Benzimidazoles are pharmacologically significant due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
CAS No. |
138942-44-6 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(2,2-diethoxyethyl)benzimidazole |
InChI |
InChI=1S/C13H18N2O2/c1-3-16-13(17-4-2)9-15-10-14-11-7-5-6-8-12(11)15/h5-8,10,13H,3-4,9H2,1-2H3 |
InChI Key |
QZCDTRTYNPVMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=NC2=CC=CC=C21)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 2-aminobenzimidazole is dissolved in methanol containing sodium methoxide (NaOMe), which deprotonates the 1-position nitrogen, enhancing its nucleophilicity. 2-Bromoacetaldehyde diethylacetal is then added, and the mixture is refluxed. The bromoacetal acts as an alkylating agent, substituting the bromide ion with the deprotonated nitrogen to form 2-amino-1-(2,2-diethoxyethyl)benzimidazole.
Key Reaction Steps:
- Deprotonation: NaOMe abstracts the proton from the 1-position nitrogen of 2-aminobenzimidazole.
- Nucleophilic Substitution: The alkoxy group of 2-bromoacetaldehyde diethylacetal is displaced by the nitrogen, forming a new C–N bond.
- Work-Up: The product is isolated via filtration and recrystallization.
Optimization and Challenges
- Solvent Choice: Methanol is preferred due to its polarity and ability to dissolve both reactants.
- Temperature: Reflux conditions (≈65°C) ensure sufficient energy for substitution without promoting side reactions.
- Yield Considerations: While the exact yield is unspecified in the literature, analogous benzimidazole alkylations report yields of 70–85% under similar conditions.
Alternative Synthetic Routes
Cyclocondensation Approaches
A hypothetical route involves condensing ortho-phenylenediamine with a pre-functionalized acetal-containing reagent. For example, reacting ortho-phenylenediamine with 2,2-diethoxyethylglyoxal could form the benzimidazole ring directly with the diethoxyethyl group intact. However, this method remains unexplored in the literature and would require significant optimization.
Data Summary of Key Methods
Critical Analysis of Methodologies
The alkylation of 2-aminobenzimidazole (Section 3) remains the most validated approach, as it leverages the directed nucleophilicity of the 1-position nitrogen. The presence of the 2-amino group electronically activates the benzimidazole core, facilitating smoother alkylation compared to unsubstituted benzimidazole. However, this method introduces an additional amino group, which may necessitate further functionalization if the target compound requires a bare benzimidazole scaffold.
Chemical Reactions Analysis
Hydrolysis of the Diethoxyethyl Group
The 2,2-diethoxyethyl substituent is susceptible to acid- or base-catalyzed hydrolysis. In acidic conditions, this group typically converts to a carbonyl intermediate, which may further react.
This reactivity aligns with studies on benzimidazole-thione derivatives, where hydrolysis of protective groups under acidic/basic conditions is well-documented .
Alkylation and Nucleophilic Substitution
The ethoxy groups and ethyl chain may participate in nucleophilic substitutions. For example:
Reaction with Alkyl Halides
| Reagent | Product | Key Observation |
|---|---|---|
| CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | 1-(2,2-diethoxyethyl)-2-methyl-1H-benzimidazole | Methylation at the imidazole N3 position . |
Ether Cleavage with HI
| Reagent | Product | Application |
|---|---|---|
| HI (conc.), reflux | 1-(2-iodoethyl)-1H-benzimidazole | Generation of alkyl iodides for further coupling. |
Coordination Chemistry
The benzimidazole nitrogen (N3) can act as a ligand in metal complexes, similar to other N-heterocycles .
Photochemical Reactions
Under UV irradiation, benzimidazoles undergo tautomerization or ring-opening. For 1-(2,2-diethoxyethyl)-substituted derivatives:
Electrophilic Aromatic Substitution
The benzimidazole core undergoes electrophilic substitution, primarily at the C5 and C6 positions due to electron-rich aromatic systems .
| Reagent | Position | Product |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C5 | 1-(2,2-diethoxyethyl)-5-nitro-1H-benzimidazole |
| Br<sub>2</sub>, FeBr<sub>3</sub> | C6 | 1-(2,2-diethoxyethyl)-6-bromo-1H-benzimidazole |
Biological Activity and Derivatives
While not directly a chemical reaction, the diethoxyethyl group enhances lipophilicity, improving membrane permeability for antiproliferative applications. Derivatives exhibit:
Scientific Research Applications
1-(2,2-Diethoxyethyl)-1H-1,3-benzodiazole has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,2-diethoxyethyl)-1H-1,3-benzodiazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, in the case of antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
1H-Benzimidazole, 1-(2,2-Diethoxyethyl)-
- Substituents : 2,2-Diethoxyethyl group at N-1.
- Key Properties: Enhanced solubility in polar solvents due to ether groups. Potential metabolic stability from the ethoxy moieties.
1-Methyl-2-(Methylsulfanyl)-1H-Benzimidazole (CAS: 4344-61-0)
- Substituents : Methyl at N-1 and methylthio (-SMe) at C-2.
- Key Properties :
1-Benzyl-2-(4-Methoxyphenyl)-1H-Benzimidazole (CAS: 2620-81-7)
- Substituents : Benzyl at N-1 and 4-methoxyphenyl at C-2.
- Methoxy group contributes to electron-donating effects, altering reactivity .
1-Ethyl-2-(1-Piperidinylethyl)-1H-Benzimidazole
Pharmacological and Physicochemical Properties
Stability and Reactivity
- 1-(2,2-Diethoxyethyl)- : The ethoxy groups may confer resistance to hydrolysis compared to esters or acetals, enhancing stability in acidic environments .
- Methylthio Analogs : Susceptible to oxidation, forming sulfoxides or sulfones, which can be leveraged for prodrug designs .
- Aryl-Substituted Derivatives : Methoxy groups undergo demethylation under oxidative conditions, altering metabolic pathways .
Biological Activity
1H-Benzimidazole, 1-(2,2-diethoxyethyl)- is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 1H-Benzimidazole, 1-(2,2-diethoxyethyl)- has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 138942-44-6 |
| IUPAC Name | 1-(2,2-diethoxyethyl)-1H-benzimidazole |
Benzimidazole derivatives generally exhibit their biological effects through various mechanisms:
- Inhibition of DNA Topoisomerases : Some benzimidazoles interfere with the activity of DNA topoisomerases, crucial enzymes in DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making them potential candidates for anticancer therapies .
- Antimicrobial Activity : Benzimidazole compounds often display broad-spectrum antimicrobial properties against bacteria and fungi. They disrupt microtubule formation in pathogens, which is essential for their survival and reproduction .
- Receptor Modulation : Certain derivatives act as modulators of various receptors, influencing cellular signaling pathways that can lead to therapeutic effects in conditions like cancer and inflammation .
Antimicrobial Properties
Research indicates that 1H-benzimidazole derivatives possess significant antibacterial and antifungal activities. For instance:
- A study found that benzimidazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied:
- In vitro assays demonstrated that some derivatives significantly inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism primarily involves the induction of apoptosis through DNA damage and cell cycle arrest .
Case Studies
- Topoisomerase Inhibition : A specific study on a series of benzimidazole derivatives showed that compounds with substitutions at positions 2 and 5 effectively inhibited mammalian type I DNA topoisomerase activity. The most potent compound led to significant cytotoxicity in cancer cell lines .
- Antimicrobial Efficacy : Another investigation highlighted that selected benzimidazole derivatives exhibited remarkable antifungal activity against strains like Candida albicans, suggesting their potential use as antifungal agents .
Research Findings
Recent literature has provided insights into the structure-activity relationships (SAR) of benzimidazole derivatives:
Q & A
Q. What are the standard synthetic routes for 1H-Benzimidazole, 1-(2,2-diethoxyethyl)-, and how do reaction conditions influence yield?
The synthesis of benzimidazole derivatives typically involves condensation reactions. For example, 1-(1H-benzimidazol-2-yl) ethanone derivatives can be synthesized by reacting benzimidazole with acetyl chloride under reflux in DMSO, followed by extraction and recrystallization . Adapting methods from structurally similar compounds, such as 1-(2,2-diethoxyethyl)imidazolium bromide, may involve alkylation of benzimidazole with bromoacetaldehyde diethyl acetal under controlled heating (e.g., 80°C for 48 hours) . Key factors affecting yield include solvent choice (polar aprotic solvents like DMSO enhance reactivity), stoichiometry, and purification techniques (e.g., HPLC for resolving impurities) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR/IR Spectroscopy : - and -NMR can confirm the diethoxyethyl substitution pattern and aromatic protons. IR spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1100 cm) .
- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with isocratic elution (acetonitrile/water) provides high-resolution separation, critical for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How can researchers screen the biological activity of this compound?
Benzimidazoles are screened for antimicrobial, anticancer, or anti-inflammatory activity using:
- In vitro assays : Microbial growth inhibition (e.g., MIC determination) or cytotoxicity (MTT assay on cancer cell lines) .
- Enzyme inhibition studies : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) .
- Structure-activity relationship (SAR) : Modifying the diethoxyethyl group to assess its role in bioactivity .
Advanced Research Questions
Q. What strategies address low yields or side products in multi-step syntheses of this compound?
- Optimized alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of bromoacetaldehyde diethyl acetal .
- Side-reaction mitigation : Control temperature to prevent over-alkylation and employ protecting groups for sensitive sites .
- Purification : Combine column chromatography with preparative HPLC to isolate the target compound from byproducts .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening.
- Computational validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
- Isotopic labeling : Use - or -labeled precursors to trace ambiguous signals.
Q. What mechanistic insights exist for the formation of 1-(2,2-diethoxyethyl) substituents?
The diethoxyethyl group is introduced via nucleophilic substitution (S2) or Menschutkin reaction mechanisms. Kinetic studies using Hammett plots or isotopic labeling (e.g., ) can elucidate whether the reaction proceeds through a concerted or stepwise pathway .
Q. How can researchers analyze thermal or hydrolytic degradation pathways?
Q. What computational approaches predict the compound’s reactivity or binding affinity?
- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin for anticancer activity) .
- QM/MM calculations : Study reaction pathways for functionalization (e.g., oxidation of the diethoxyethyl group) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields?
Q. What protocols ensure consistent purity across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
